![molecular formula C10H9NO2S B1289337 3-[(4-Cyanophenyl)sulfanyl]propanoic acid CAS No. 381731-79-9](/img/structure/B1289337.png)
3-[(4-Cyanophenyl)sulfanyl]propanoic acid
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Overview
Description
3-[(4-Cyanophenyl)sulfanyl]propanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that involve cyanophenyl groups and sulfanyl linkages. For instance, the nonsteroidal antiandrogen mentioned in paper 2 contains a 4'-cyano-3-[(4-fluorophenyl)sulfonyl] group, which is structurally related to the cyanophenyl group in the compound of interest . The papers provided focus on the synthesis and applications of various sulfur-containing compounds, which can offer insights into the potential reactivity and utility of this compound.
Synthesis Analysis
The synthesis of sulfur-containing compounds, such as those mentioned in the papers, often involves the use of sulfuric acid derivatives or thiol-reactive reagents. For example, paper 1 describes the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions . Paper 3 discusses the conversion of cysteine to S-3-sulphopropylcysteine using 1,3-propane sultone, a thiol-reactive reagent . These methods could potentially be adapted for the synthesis of this compound by introducing appropriate functional groups onto the phenyl ring and the propanoic acid moiety.
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyanophenyl group attached to a propanoic acid backbone via a sulfanyl linkage. The presence of the cyano group could influence the electronic properties of the molecule, as seen in the nonsteroidal antiandrogen described in paper 2, where the cyano group is part of the active compound's structure . The sulfanyl linkage is a common feature in sulfur chemistry and can impact the molecule's reactivity and binding properties.
Chemical Reactions Analysis
Compounds with sulfanyl linkages and cyano groups can participate in various chemical reactions. The sulfanyl group can act as a nucleophile, while the cyano group can attract electrophiles. In paper 4, a 4-mercaptophenol derivative undergoes a reaction with GSH, indicating the potential reactivity of sulfanyl groups with thiol-containing molecules . The cyano group could also undergo reactions such as nucleophilic addition or be involved in the formation of heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The cyano group is polar and can contribute to the compound's dipole moment, potentially affecting its solubility and boiling point. The acidity of the propanoic acid moiety would be an important chemical property, as it would determine the compound's behavior as a carboxylic acid, including its reactivity in esterification and acid-base reactions. The papers provided do not directly discuss the physical properties of similar compounds, but the principles of organic chemistry can be applied to predict these properties.
properties
IUPAC Name |
3-(4-cyanophenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXIZXCLCGQHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627441 |
Source
|
Record name | 3-[(4-Cyanophenyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
381731-79-9 |
Source
|
Record name | 3-[(4-Cyanophenyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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